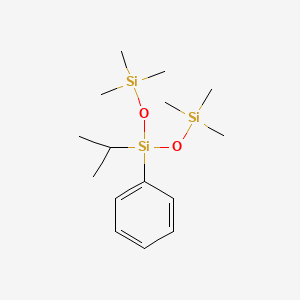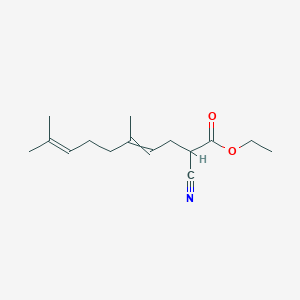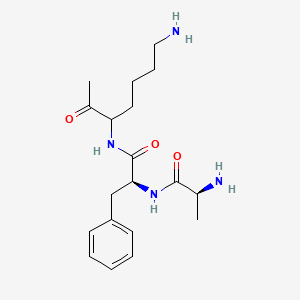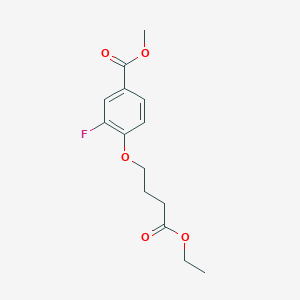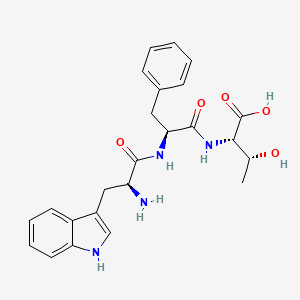
Nonanedioic acid--N-methylmethanamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Nonanedioic acid–N-methylmethanamine (1/1) can be synthesized through a reaction between nonanedioic acid and N-methylmethanamine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of nonanedioic acid–N-methylmethanamine (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification through distillation or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Nonanedioic acid–N-methylmethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
Oxidation: Nonanedioic acid and N-methylmethanamine.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Nonanedioic acid–N-methylmethanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
作用机制
The mechanism of action of nonanedioic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Nonanedioic acid–N-methylmethanamine (1/1) can be compared with other similar compounds such as:
Nonanedioic acid–N,N-dimethylmethanamine (1/1): Similar structure but with two methyl groups attached to the imine.
Nonanedioic acid–N-ethylmethanamine (1/1): Similar structure but with an ethyl group attached to the imine.
Nonanedioic acid–N-methylmethanimine: Contains a methyl group attached to an imine, but without the carboxylic acid groups.
The uniqueness of nonanedioic acid–N-methylmethanamine (1/1) lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
722544-02-7 |
|---|---|
分子式 |
C11H23NO4 |
分子量 |
233.30 g/mol |
IUPAC 名称 |
N-methylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H7N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-2/h1-7H2,(H,10,11)(H,12,13);3H,1-2H3 |
InChI 键 |
GEZXLKQIVDIXQA-UHFFFAOYSA-N |
规范 SMILES |
CNC.C(CCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)


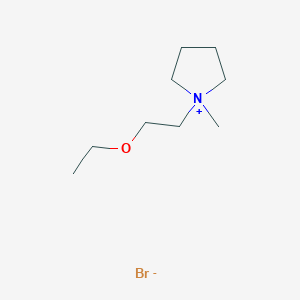
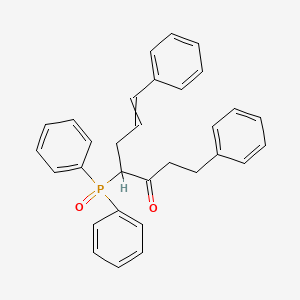
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
